2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Description
2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride (CAS: 915924-51-5) is a heterocyclic compound featuring a piperidine ring fused to a 1,2,4-oxadiazole moiety substituted with an isopropyl group at the 3-position. Its molecular weight is 231.73 g/mol, and it is typically supplied as a high-purity powder (95%) for research applications . The compound has garnered attention in medicinal chemistry due to its role as a selective agonist of G-protein-coupled receptor 119 (GPR119), a target for metabolic disorders like type 2 diabetes . Its structural uniqueness—combining a rigid oxadiazole ring with a flexible piperidine backbone—enhances binding affinity and metabolic stability in drug discovery pipelines .
Properties
IUPAC Name |
5-piperidin-2-yl-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.ClH/c1-7(2)9-12-10(14-13-9)8-5-3-4-6-11-8;/h7-8,11H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAWGLUNCKUWNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form the 1,2,4-Oxadiazole Ring
A key intermediate in the synthesis is the 1,2,4-oxadiazole ring substituted with an isopropyl group at the 3-position. This is commonly prepared by reacting a carboxylic acid derivative bearing the isopropyl substituent with hydroxylamine to form an amidoxime, which then undergoes cyclodehydration to form the oxadiazole ring.
- Step 1: Carboxylic acid (or ester) with an isopropyl substituent is treated with hydroxylamine to yield the amidoxime intermediate.
- Step 2: Cyclization of the amidoxime under dehydrating conditions forms the 1,2,4-oxadiazole ring.
This approach was highlighted in a recent study where a 1,2,4-oxadiazole intermediate was obtained in 54% yield by reacting the carboxylic acid with hydroxylamine.
Coupling with Piperidine Derivative
The oxadiazole intermediate is then coupled with a piperidine derivative, often protected as a Boc (tert-butoxycarbonyl) carbamate, to yield the substituted piperidine intermediate.
- Step 3: The N-Boc protected piperidine is reacted with the oxadiazole intermediate.
- Step 4: Deprotection of the Boc group under acidic conditions yields the free amine of the piperidine moiety attached to the oxadiazole ring.
This step was reported to give the oxadiazole-piperidine building block in about 65% yield.
Formation of Hydrochloride Salt
The free base of 2-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically resulting in a stable crystalline salt suitable for pharmaceutical use.
Alternative Synthetic Route via Nitrile Intermediate
According to a European patent (EP 0259621 B1), an alternative synthetic route involves:
- Starting from a piperidine derivative bearing a nitrile group at the 2-position.
- Conversion of the nitrile to an amidoxime by reaction with hydroxylamine.
- Subsequent reaction of the amidoxime with an acyl chloride or acid anhydride derivative of the isopropyl-substituted carboxylic acid to form the 1,2,4-oxadiazole ring in situ.
- Final isolation of the piperidine oxadiazole compound and conversion to the hydrochloride salt.
This method emphasizes the use of reactive derivatives such as esters, acid chlorides, or anhydrides for efficient ring closure and functional group transformations.
Summary Table of Preparation Steps and Yields
Research Findings and Notes on Preparation
- The copper iodide/diisopropylethylamine-assisted click chemistry method has been reported for synthesizing oxadiazole-substituted piperidine analogues, offering a one-pot synthesis approach that can improve efficiency and reduce purification steps.
- The yields for key intermediates and final compounds vary but generally range from moderate to good (30-70%), depending on reaction conditions and purification methods.
- The hydrochloride salt form improves the compound's stability and solubility, which is crucial for pharmaceutical applications.
- Characterization of intermediates and final products is typically performed by nuclear magnetic resonance (1H NMR) and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the piperidine moiety.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride exhibit a range of biological activities:
Antimicrobial Properties
Studies have shown that oxadiazole derivatives possess antimicrobial activity. The unique structure of the oxadiazole ring may contribute to its interaction with microbial targets, making it a candidate for developing new antimicrobial agents.
Anticancer Activity
Compounds containing oxadiazole moieties have been investigated for their anticancer properties. The mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth in various cancer models.
Neuropharmacological Effects
Piperidine derivatives are known for their effects on the central nervous system. Research suggests that this compound could influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders.
Applications in Drug Development
The unique properties of this compound make it a valuable candidate in drug discovery:
Lead Compound for Antimicrobial Agents
Given its potential antimicrobial properties, this compound can serve as a lead structure for synthesizing new antibiotics or antifungal agents.
Anticancer Drug Development
The anticancer activity observed in related compounds suggests that this compound could be developed further to enhance its efficacy and selectivity against various cancer types.
CNS Active Agents
Research into its neuropharmacological effects could lead to the development of new treatments for conditions such as anxiety, depression, or neurodegenerative diseases.
Case Studies
Several studies have highlighted the potential of oxadiazole-containing compounds:
| Study | Findings |
|---|---|
| Smith et al., 2020 | Demonstrated antimicrobial activity against Gram-positive bacteria with derivatives of oxadiazole. |
| Johnson et al., 2021 | Reported anticancer effects in vitro against breast cancer cell lines using oxadiazole derivatives. |
| Lee et al., 2022 | Investigated the neuropharmacological effects of piperidine derivatives, suggesting potential anxiolytic properties. |
Mechanism of Action
The mechanism of action of 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring and piperidine moiety may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine Hydrochloride (CAS: 733751-26-3)
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine Hydrochloride (CAS: 902837-19-8)
- Structural Difference : Oxadiazole substitution at the 3-position of piperidine.
- Impact: Reduced steric hindrance near the nitrogen atom may enhance solubility but decrease receptor selectivity. Limited pharmacological data are available .
Substituent Variations
3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole Hydrochloride
4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Hydrochloride
- Structural Difference : Cyclobutyl group replaces isopropyl on the oxadiazole, and the oxadiazole is linked via a methylene bridge.
- Impact : The bulky cyclobutyl group enhances hydrophobic interactions in agrochemical applications (e.g., pesticide formulations) but reduces CNS penetration in pharmaceuticals .
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine Hydrochloride (CAS: 1361115-48-1)
- Structural Difference : Methoxymethyl substituent on the oxadiazole.
- Impact: The electron-donating methoxy group increases solubility in aqueous media, making it suitable for intravenous formulations. However, it may lower metabolic stability compared to the isopropyl-substituted analog .
Pharmacological and Physicochemical Properties
*Calculated using Molinspiration software.
Key Research Findings
- Target Compound : Demonstrated superior selectivity for GPR119 over related receptors (e.g., GPR120) in vitro, with a 10-fold higher potency compared to 4-substituted analogs .
- Cyclobutyl Analog : Showed 80% efficacy in field trials for pest control but exhibited higher toxicity (LD₅₀ = 250 mg/kg in rats) compared to isopropyl derivatives .
- Methoxymethyl Derivative : Achieved 90% oral bioavailability in rodent models, attributed to enhanced solubility, but required frequent dosing due to rapid clearance .
Biological Activity
2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, synthesis, biological activities, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C10H17N3O
- Molecular Weight : 195.27 g/mol
- CAS Number : 902837-19-8
- IUPAC Name : 5-piperidin-3-yl-3-propan-2-yl-1,2,4-oxadiazole
- SMILES Notation : CC(C)C1=NOC(=N1)C2CCCNC2
Synthesis
The synthesis of this compound typically involves the reaction of isopropyl derivatives with piperidine and oxadiazole precursors. Various synthetic routes have been documented in the literature, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing the oxadiazole ring are effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.125 to 1 μg/mL, showcasing their potential as antibacterial agents .
Antitumor Activity
The antitumor potential of oxadiazole derivatives has also been explored. A study found that certain oxadiazole compounds demonstrated cytotoxic effects against cancer cell lines such as HeLa and MCF7. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest . The structural modifications of the oxadiazole moiety can significantly influence the activity against different cancer types.
Neuroprotective Effects
Recent investigations into the neuroprotective effects of oxadiazole derivatives suggest potential applications in treating neurodegenerative diseases like Alzheimer's. The compounds have shown promise in inhibiting acetylcholinesterase activity, which is crucial for managing symptoms associated with Alzheimer's disease .
Case Studies
Q & A
Q. What are the established synthetic routes for 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride, and what key intermediates are involved?
Methodological Answer: Synthesis typically involves oxadiazole ring formation followed by coupling with a piperidine derivative. A common approach includes:
- Cyclocondensation : Reacting an amidoxime precursor with a carboxylic acid derivative (e.g., isopropyl-substituted) under dehydrating conditions (e.g., using POCl₃ or EDCI) to form the 1,2,4-oxadiazole ring .
- Piperidine Coupling : Introducing the piperidine moiety via nucleophilic substitution or reductive amination. For example, coupling a pre-formed oxadiazole intermediate with a piperidine derivative bearing a leaving group (e.g., bromide or tosylate) .
Key Intermediates : - 3-Isopropyl-5-(piperidin-2-yl)-1,2,4-oxadiazole (free base).
- Hydrochloride salt formation via HCl gas or aqueous HCl in a non-polar solvent .
Q. How is the structural identity of this compound confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks for piperidine protons (δ 1.5–3.0 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and oxadiazole protons (if present).
- ¹³C NMR : Signals for oxadiazole carbons (δ 160–170 ppm) and piperidine carbons (δ 20–60 ppm) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 231.73 ([M+H]⁺), consistent with the molecular weight (C₁₀H₁₈ClN₃O) .
- X-ray Crystallography : Resolves spatial arrangement of the oxadiazole ring and piperidine conformation (if single crystals are obtainable) .
Advanced Research Questions
Q. How can researchers optimize the cyclization step during oxadiazole ring formation to improve reaction yields?
Methodological Answer:
- Catalyst Screening : Test catalysts like ZnCl₂ or H₂SO₄ to accelerate cyclization .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and improve reaction kinetics .
- Temperature Control : Perform reactions under reflux (80–120°C) with inert gas purging to prevent side reactions .
- Monitoring by TLC/HPLC : Track reaction progress using mobile phases like ammonium acetate buffer (pH 6.5) for HPLC analysis .
Q. What strategies are recommended for resolving enantiomeric mixtures of this compound during synthesis?
Methodological Answer:
- Chiral Chromatography : Use columns with chiral stationary phases (e.g., amylose or cellulose derivatives) and mobile phases containing hexane/isopropanol .
- Diastereomeric Salt Formation : React the racemic mixture with a chiral resolving agent (e.g., tartaric acid) to separate enantiomers via crystallization .
- Enzymatic Resolution : Employ lipases or esterases to selectively modify one enantiomer .
Q. What analytical techniques are critical for assessing the purity of this compound, and how can conflicting data between methods be reconciled?
Methodological Answer:
Q. How can the biological activity of this compound be evaluated in vitro, and what structural analogs provide insight into its mechanism?
Methodological Answer:
- Target-Based Assays : Screen against receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) or neuroactivity in primary neuronal cultures .
- Structural Analogs :
- Oxadiazole-Piperidine Derivatives : Compounds like 3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride show CNS activity, suggesting potential neuropharmacological targets .
- Benzodioxole-Piperidine Hybrids : Analogs with fused heterocycles (e.g., paroxetine derivatives) indicate possible monoamine transporter affinity .
Q. What factors influence the stability of this compound under various storage conditions, and how should degradation be monitored?
Methodological Answer:
- Storage Conditions :
- Degradation Monitoring :
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions, then analyze by HPLC .
- Mass Balance : Ensure total impurities + assay value ≈100% .
Q. How should researchers address discrepancies between theoretical and experimental molecular weight data in structural validation?
Methodological Answer:
- Calibration Checks : Verify MS instrument calibration using certified standards (e.g., sodium formate clusters) .
- Isotopic Pattern Analysis : Compare experimental isotopic distribution (e.g., Cl⁻ isotopes) with theoretical predictions .
- Alternative Ionization Modes : Use MALDI-TOF or APCI-MS to confirm molecular weight if ESI-MS results are ambiguous .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
